molecular formula C16H21NO3 B1594502 Datumetine CAS No. 67078-20-0

Datumetine

Cat. No. B1594502
CAS RN: 67078-20-0
M. Wt: 275.34 g/mol
InChI Key: CMMJWJKGQZIJPB-UHFFFAOYSA-N
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Description

Datumetine is a tropane alkaloid found in the leaves of Datura metel . It is known to modulate the NMDA receptor, which can lead to memory loss . It has also been observed to cause epileptic seizures in mice .


Synthesis Analysis

The synthesis of tropane alkaloids like Datumetine involves the construction of the 8-azabicyclo[3.2.1]octane core through aziridination of a cyclo-heptadiene intermediate, followed by vinyl aziridine rearrangement .


Molecular Structure Analysis

Datumetine has the molecular formula C16H21NO3 and a molar mass of 275.348 g·mol−1 . Its IUPAC name is 4-Methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid .


Physical And Chemical Properties Analysis

Datumetine has a molecular weight of 275.3428 g/mol . Its chemical structure includes an N-methyl-8-azabicyclo[3.2.1]octane core .

Scientific Research Applications

Neuroprotective Effects

Datumetine has been found to have potential neuroprotective effects. A study reported that a low dose of datumetine moderately enhances N-methyl-D-aspartate receptor (NMDAR) activity, showing the neuroprotective potentials of low datumetine exposure .

NMDAR Signalling Pathways

Datumetine preferentially upregulates NMDAR signalling pathways in different brain regions of mice . This could have implications for understanding and treating neurological disorders where NMDAR signalling is disrupted.

Mimicking Glutamate Toxicity

It has been reported that a 14-day exposure to datumetine altered NMDAR signaling by mimicking glutamate toxicity . This could be useful in studying the effects of glutamate toxicity in the brain.

Regulation of CamKIIα Expression

Datumetine has been found to downregulate calcium calmodulin kinase II alpha (CamKIIα) expression in the hippocampus and prefrontal cortex (PFC) but not in the cerebellum . This could have implications for understanding and treating disorders where CamKIIα is implicated.

Regulation of CREB and pCREB

Datumetine has been found to upregulate cyclic AMP response element binding protein (CREB) only in the PFC, but phosphorylated CREB (pCREB) was upregulated in three brain regions observed . This could be important in understanding the role of these proteins in brain function and disease.

Regulation of BDNF

Datumetine has been found to upregulate brain-derived neurotrophic factor (BDNF) only in the hippocampus and PFC . BDNF is a crucial factor for brain health, so this could have implications for understanding and treating brain disorders.

Future Directions

Research on Datumetine is ongoing. One study showed that Datumetine can bind with NMDA receptors and alter its activity . This could have implications for understanding the effects of Datura metel, a psychoactive plant from which Datumetine is derived .

properties

IUPAC Name

4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJWJKGQZIJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986112
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Datumetine

CAS RN

67078-20-0
Record name Datumetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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